molecular formula C18H21N3O B2867900 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile CAS No. 341967-06-4

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile

Cat. No.: B2867900
CAS No.: 341967-06-4
M. Wt: 295.386
InChI Key: ZECTTYWBFIVMLX-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a tert-butyl group, a phenoxy group, a dimethylamino group, and a nicotinonitrile moiety.

Preparation Methods

The synthesis of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile typically involves multiple steps, including condensation and alkylation reactions. One common method starts with the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring to introduce the tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxy radicals.

    Reduction: Reduction reactions can modify the nitrile group.

    Substitution: The phenoxy and dimethylamino groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy and dimethylamino groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-18(2,3)13-6-8-14(9-7-13)22-17-15(12-19)16(21(4)5)10-11-20-17/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECTTYWBFIVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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